Functional Group Comparison: Acetoxy-Protected Allylic Alcohol vs. Unsubstituted α,β-Unsaturated Aldehydes
2-Formylbut-2-enyl acetate contains two distinct reactive sites: an α,β-unsaturated aldehyde and an acetoxymethyl group. In contrast, crotonaldehyde and tiglic aldehyde possess only the enal moiety with no protected oxygen functionality [1]. The presence of the acetoxymethyl group enables orthogonal deprotection to yield a reactive allylic alcohol for subsequent functionalization, a capability absent in the comparators.
| Evidence Dimension | Number of distinct reactive functional groups |
|---|---|
| Target Compound Data | 2 functional groups (α,β-unsaturated aldehyde + acetoxymethyl-protected allylic alcohol) |
| Comparator Or Baseline | Crotonaldehyde: 1 functional group (α,β-unsaturated aldehyde only); Tiglic aldehyde: 1 functional group (α,β-unsaturated aldehyde only) |
| Quantified Difference | Target compound provides 2 reactive handles vs. 1 for comparators (2-fold increase in functional group count) |
| Conditions | Structural analysis based on established chemical formulas and functional group classification |
Why This Matters
This functional group count difference directly translates to greater synthetic versatility, enabling more complex molecular architectures from a single building block without additional synthetic steps to install oxygen functionality.
- [1] Chemcess. Crotonaldehyde: Properties, Reactions, Production and Applications. Chemical structure characterization. View Source
